4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride
Description
4-[(4-Nitrophenyl)carbamoylamino]benzenesulfonyl chloride (CAS: 677326-85-1; CID: 2760236) is a sulfonyl chloride derivative featuring a urea linkage (-NH-C(O)-NH-) connecting a 4-nitrophenyl group to a benzenesulfonyl chloride moiety. Its molecular formula is C₁₃H₁₀ClN₃O₅S, with a molecular weight of 355.75 g/mol . The nitro group (-NO₂) is electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride (-SO₂Cl), a reactive functional group widely used in nucleophilic substitutions and drug synthesis. The compound’s structural uniqueness lies in its dual functionality: the sulfonyl chloride acts as a leaving group, while the urea bridge facilitates hydrogen bonding, influencing solubility and crystal packing .
Properties
IUPAC Name |
4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O5S/c14-23(21,22)12-7-3-10(4-8-12)16-13(18)15-9-1-5-11(6-2-9)17(19)20/h1-8H,(H2,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIURRRAXLGQOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375068 | |
| Record name | 4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677326-85-1 | |
| Record name | 4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 677326-85-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride typically involves the following steps:
Nitration of Aniline: Aniline is nitrated to form 4-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid.
Formation of Carbamoylamino Derivative: 4-nitroaniline is then reacted with phosgene (COCl₂) to form 4-nitrophenyl isocyanate.
Coupling Reaction: The 4-nitrophenyl isocyanate is reacted with 4-aminobenzenesulfonyl chloride to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions are used for the reduction of the nitro group.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Aminobenzenesulfonyl Derivatives: Formed by the reduction of the nitro group.
Scientific Research Applications
4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of sulfonamide-based drugs, which have antibacterial, antifungal, and anti-inflammatory properties.
Bioconjugation: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonamide linkages, enhancing their stability and activity.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties, such as improved thermal stability and mechanical strength.
Analytical Chemistry: Acts as a reagent for the derivatization of analytes, improving their detection and quantification in various analytical techniques.
Mechanism of Action
The mechanism of action of 4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. These bonds are stable and resistant to hydrolysis, making them valuable in drug design and bioconjugation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl chloride and its analogs:
Key Observations :
Electron Effects :
- The nitro group in the parent compound enhances electrophilicity, making it more reactive in substitution reactions compared to the carbamoyl analog .
- Replacing -SO₂Cl with -SO₂F () reduces leaving-group ability due to the stronger C-F bond, favoring stability over reactivity .
The carbamoyl variant () has higher hydrophilicity, making it more suitable for aqueous-phase reactions .
Crystallographic Behavior :
- Mercury software () analysis suggests that the urea linkage in all compounds facilitates intermolecular hydrogen bonding, but steric effects from substituents (e.g., methyl in ) alter crystal packing .
Biological Relevance :
- The nitro group may confer antimicrobial or enzyme-inhibitory properties, whereas the carbamoyl group could enhance target binding in kinase inhibitors .
Biological Activity
4-[(4-Nitrophenyl)carbamoylamino]benzenesulfonyl chloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula for this compound is C13H12ClN3O4S. Its structure includes a sulfonamide group, which is known for its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways:
- Enzyme Inhibition : The sulfonamide moiety can inhibit carbonic anhydrase (CA), which is involved in tumor growth and metastasis. This inhibition can lead to reduced tumor proliferation in various cancer types, including breast and lung cancers .
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial infections by disrupting bacterial cell wall synthesis and function.
Biological Activity Studies
Numerous studies have evaluated the biological activity of this compound. Below are key findings from recent research:
Case Studies
- Antimicrobial Efficacy : A recent study conducted on various sulfonamide derivatives, including this compound, revealed that it possesses potent antimicrobial properties. The study highlighted its effectiveness against multi-drug resistant strains of bacteria, suggesting a promising avenue for treating infections that are hard to manage with conventional antibiotics.
- Cancer Treatment Potential : Another investigation focused on the anticancer properties of the compound. In vitro assays demonstrated that it significantly reduced cell viability in several cancer cell lines, including those associated with breast and prostate cancers. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest:
- Absorption : Rapid absorption was noted in animal models.
- Distribution : The compound showed a preferential accumulation in tumor tissues compared to normal tissues.
- Metabolism : Metabolized primarily in the liver with a half-life conducive for once-daily dosing regimens.
- Excretion : Primarily excreted via urine as metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
